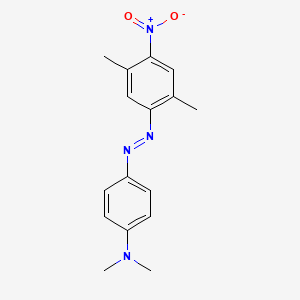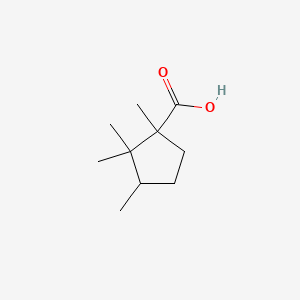
D-Campholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a white crystalline substance derived from the oxidation of camphor. This compound is known for its optical activity and is used in various pharmaceutical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Campholic acid can be synthesized through the oxidation of camphor using nitric acid. The reaction involves the conversion of camphor to camphoric acid, which is then further processed to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by oxidizing camphor with nitric acid under controlled conditions. The process involves maintaining specific temperatures and reaction times to ensure the complete conversion of camphor to this compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Campholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent to convert camphor to this compound.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as imides and esters .
Aplicaciones Científicas De Investigación
D-Campholic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives have shown potential antiviral and neuroleptic activities.
Mecanismo De Acción
The mechanism of action of D-Campholic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical processes. For example, this compound derivatives have been shown to exhibit antiviral activity by inhibiting viral replication .
Comparación Con Compuestos Similares
Uniqueness: D-Campholic acid is unique due to its specific chiral configuration, which imparts distinct optical and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring high stereochemical precision .
Propiedades
Número CAS |
464-88-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
JDFOIACPOPEQLS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1(C)C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


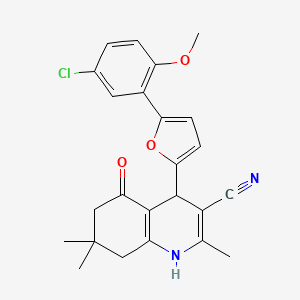
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)
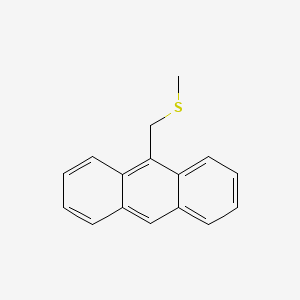

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
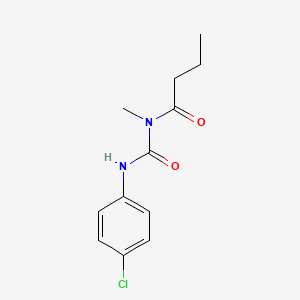
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
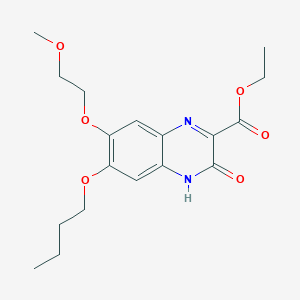
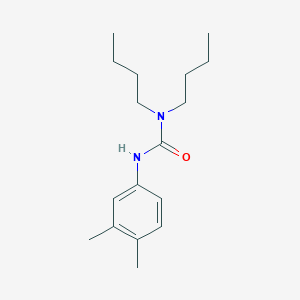
![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)

![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)
